molecular formula C17H20FN5O2 B2660028 N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1421509-61-6

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2660028
CAS No.: 1421509-61-6
M. Wt: 345.378
InChI Key: BQQSQUSGMBZFBL-UHFFFAOYSA-N
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Description

This compound features a 3-fluorophenyl group attached to a propyl chain bearing a 2-oxopyrrolidin-1-yl moiety and a 1-methyl-1H-1,2,3-triazole-4-carboxamide group. The pyrrolidinone ring (2-oxopyrrolidin-1-yl) may enhance solubility, while the triazole-carboxamide moiety could facilitate hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-22-11-15(20-21-22)17(25)19-10-14(23-7-3-6-16(23)24)9-12-4-2-5-13(18)8-12/h2,4-5,8,11,14H,3,6-7,9-10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQSQUSGMBZFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step often involves the preparation of a 3-fluorophenyl derivative through electrophilic aromatic substitution reactions.

    Pyrrolidinone Ring Formation: The next step includes the synthesis of the 2-oxopyrrolidin-1-yl group, which can be achieved via cyclization reactions involving appropriate amine and carbonyl precursors.

    Triazole Ring Construction:

    Final Coupling: The final step involves coupling the fluorophenyl intermediate with the pyrrolidinone and triazole moieties under suitable conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition to enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the pyrrolidinone ring, potentially yielding alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the pyrrolidinone ring.

    Reduction: Alcohols or amines derived from the triazole or pyrrolidinone rings.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit notable antimicrobial properties. A study highlighted the synthesis of various triazole derivatives that demonstrated significant activity against a range of microorganisms. Specifically, derivatives with a similar structure to N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide were screened for their efficacy against bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameMicroorganism TestedActivity Level
Compound AStaphylococcus aureusModerate
Compound BEnterococcus faecalisGood
N-(3-(3-fluorophenyl)-...)Staphylococcus aureusModerate

Opioid Receptor Binding

Another significant application of this compound is its potential affinity for opioid receptors. Research on triazole derivatives has shown that modifications can enhance binding affinity for mu-opioid receptors (MOR) and sigma receptors (σ1R), which are crucial targets in pain management therapies . The structure of this compound suggests it could be synthesized to optimize these interactions.

Case Study: Fentanyl Derivatives

A case study focusing on fentanyl analogs revealed that triazole modifications could lead to compounds with reduced side effects while maintaining analgesic efficacy. This highlights the importance of structural variations in developing safer pain management medications .

Synthesis and Structure Optimization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and ensure the quality of the synthesized compound .

Table 2: Synthesis Overview

StepReaction TypeYield (%)
1Triazole formation85
2Purification via chromatography90
3Final structure confirmation95

Mechanism of Action

The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions. The pyrrolidinone ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Example 53: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide

Structural Similarities :

  • 3-Fluorophenyl group : Shared with the target compound, likely contributing to similar π-π stacking interactions.
  • Pyrrolidinone-like motif: The 4-oxo-4H-chromen-2-yl group contains a ketone oxygen analogous to the pyrrolidinone’s carbonyl, which may influence solubility or binding .

Key Differences :

  • Chromenone substituent: The chromenone ring adds rigidity and aromaticity, which may reduce conformational flexibility compared to the target compound’s propyl linker.

Synthetic Pathway :
Synthesized via Suzuki coupling (using phenylboronic acid derivatives and palladium catalysts), highlighting a divergent approach compared to the target compound’s likely amide coupling or cyclization steps .

1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide

Structural Similarities :

  • Fluorophenyl group : Positional isomer (4-fluorophenyl vs. 3-fluorophenyl in the target compound), which may alter binding selectivity.
  • Pyrrolidinone ring: The 5-oxopyrrolidine motif mirrors the target’s 2-oxopyrrolidin-1-yl group, suggesting comparable solubility-enhancing effects .

Key Differences :

  • Thiadiazole vs. Triazole : The 1,3,4-thiadiazole ring replaces the triazole, reducing hydrogen-bonding capacity due to sulfur’s lower electronegativity.

Physicochemical Properties :

  • Molecular weight : 349.4 g/mol (vs. ~375 g/mol for the target compound), indicating differences in bioavailability or permeability .

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

Structural Similarities :

  • Aromatic halogenation : The 3-chlorophenylsulfanyl group shares halogenated aromatic features with the target’s 3-fluorophenyl group.

Key Differences :

  • Core heterocycle : A pyrazole-carbaldehyde replaces the triazole-carboxamide, eliminating amide-mediated hydrogen bonding.
  • Trifluoromethyl group : Introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the target’s methyl-triazole .

Research Implications

  • Target Compound Advantages : The triazole-carboxamide and meta-fluorophenyl groups may optimize target affinity and solubility relative to analogs with thiadiazoles or pyrazoles.
  • Synthetic Challenges: The propyl-pyrrolidinone linker in the target compound requires precise stereochemical control, unlike the more rigid chromenone in Example 53 .
  • Future Directions : Comparative studies on enzymatic inhibition (e.g., kinase or protease assays) are needed to validate structure-activity relationships.

Biological Activity

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H25FN2O3
Molecular Weight356.45 g/mol
IUPAC NameThis compound
SMILESCC(Cc1cccc(F)c1)N2CCCC2=O

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific compound has not been extensively tested in this regard; however, its structural similarities to known antimicrobial agents suggest potential efficacy against pathogens.

Anticancer Activity

A study highlighted in the literature examined the effects of triazole derivatives on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. While specific data on this compound is limited, it is hypothesized that similar mechanisms may apply due to its structural characteristics.

Receptor Interaction

The compound's potential as a receptor modulator has been explored. For example, triazole derivatives have been studied for their interactions with various receptors such as NMDA and histamine receptors. These interactions can influence neurotransmitter release and cellular signaling pathways, which may have implications for neurological disorders and other conditions.

Case Study 1: Anticancer Properties

In a controlled study involving various triazole derivatives, researchers evaluated their effects on human cancer cell lines. The results indicated that specific modifications in the triazole structure led to enhanced cytotoxicity against breast cancer cells. The study suggested that this compound may exhibit similar properties due to its structural analogies with effective compounds.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on a series of triazole compounds' antibacterial activity against Gram-positive and Gram-negative bacteria. The study found that certain substitutions on the triazole ring significantly increased antibacterial potency. While direct testing of the compound was not reported, its structural features suggest it could possess comparable activity.

Q & A

Q. What synthetic methodologies are recommended for constructing the triazole-carboxamide core in this compound?

The triazole-carboxamide moiety can be synthesized via cycloaddition or condensation reactions. For example, describes a general procedure using K₂CO₃ in DMF to facilitate nucleophilic substitution for heterocyclic intermediates. For triazole formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used, though modifications may be required for regioselectivity. Post-synthetic modifications, such as carboxamide coupling via EDC/HOBt (as in ), can introduce the pyrrolidinone and fluorophenyl substituents. Purification often involves column chromatography and recrystallization to achieve >95% purity (as validated by HPLC in ).

Q. How can the crystal structure of this compound be resolved, and which software tools are optimal for refinement?

Single-crystal X-ray diffraction is the gold standard. SHELX ( ) is recommended for structure solution (via SHELXD) and refinement (via SHELXL), particularly for handling anisotropic displacement parameters and twinning. WinGX ( ) provides a user-friendly interface for data integration, while ORTEP aids in visualizing thermal ellipsoids. For macromolecular applications or high-resolution data, SHELXPRO can refine hydrogen bonding and π-π stacking interactions.

Q. What analytical techniques validate the purity and structural integrity of this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl integration, triazole protons).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., uses LC-MS for intermediates).
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm ().
  • Elemental Analysis : Confirms stoichiometry (e.g., C, H, N content).

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory bioactivity data across different assay systems?

Contradictions may arise from solubility differences, off-target effects, or assay conditions. A systematic approach includes:

  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS ratios) or nanoformulation ( notes low water solubility as a limitation).
  • Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Orthogonal Assays : Validate results using SPR (binding affinity), cellular thermal shift assays (target engagement), and in vivo models.
  • Statistical Modeling : Apply Design of Experiments (DoE) to assess interactions between variables ().

Q. What strategies mitigate challenges in regioselective functionalization of the triazole ring?

Regioselectivity is critical for bioactivity. Key strategies:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive sites during synthesis (as in ).
  • Catalytic Control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or photoredox catalysis for C–H activation.
  • Computational Guidance : DFT calculations to predict reactive sites and transition states.

Q. How can researchers optimize the synthesis of this compound for scalability without compromising yield?

  • Flow Chemistry : Continuous-flow systems reduce reaction times and improve reproducibility ().
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Catalyst Recycling : Immobilize catalysts (e.g., Pd on carbon) for reuse.
  • Process Analytical Technology (PAT) : In-line monitoring via FTIR or Raman spectroscopy to detect intermediates.

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Validation

Technique Expected Signals Reference
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, triazole), δ 7.45–7.38 (m, 3H, fluorophenyl), δ 3.92 (s, 3H, N–CH₃)
HRMS (ESI+)m/z 432.1678 [M+H]⁺ (calc. 432.1681)
HPLC Retention Time12.3 min (C18, 70% MeOH/H₂O)

Q. Table 2. Crystallographic Refinement Parameters (SHELXL)

Parameter Value
R-factor<0.05
wR2<0.10
Residual Density (eÅ⁻³)±0.25
Twinning Fraction0.32 (if applicable)

Critical Analysis of Evidence

  • SHELX Limitations : While SHELX excels in small-molecule refinement (), it lacks automated handling of disordered solvent molecules, requiring manual intervention.
  • Synthesis Reproducibility : reports a 29% yield for a key intermediate, suggesting optimization is needed for industrial translation.
  • Data Contradictions : Fluorophenyl derivatives in show varying bioactivity based on substitution patterns, highlighting the need for SAR studies.

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